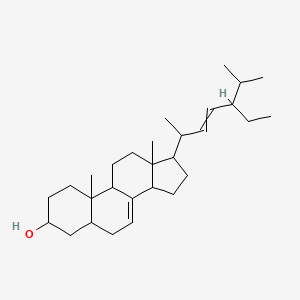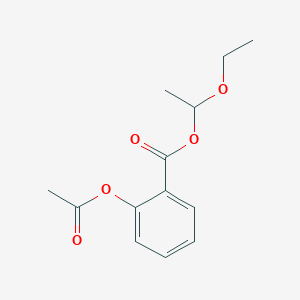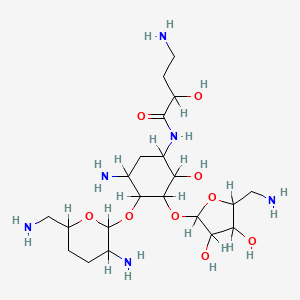![molecular formula C15H21NO2 B1205682 trans-N-Ethyl-7,9-dihydroxyoctahydrobenzo[f]quinoline CAS No. 87657-28-1](/img/structure/B1205682.png)
trans-N-Ethyl-7,9-dihydroxyoctahydrobenzo[f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-N-Ethyl-7,9-dihydroxyoctahydrobenzo(f)quinoline is a heterocyclic organic compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol It is a derivative of benzoquinoline and is characterized by the presence of hydroxyl groups at positions 7 and 9, and an ethyl group at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Ethyl-7,9-dihydroxyoctahydrobenzo[f]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-aminothiophenol with 1,3-ynone, followed by a desulfurative cyclization step mediated by iodine . The reaction conditions often include mild temperatures and the use of catalysts such as zirconocene amino acid complexes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its commercial viability.
化学反応の分析
Types of Reactions: Trans-N-Ethyl-7,9-dihydroxyoctahydrobenzo(f)quinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzoquinoline derivatives.
Substitution: Various substituted benzoquinoline derivatives depending on the reagents used.
科学的研究の応用
Trans-N-Ethyl-7,9-dihydroxyoctahydrobenzo(f)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and dyes
作用機序
The mechanism of action of trans-N-Ethyl-7,9-dihydroxyoctahydrobenzo[f]quinoline involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The hydroxyl groups and the nitrogen atom play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
- Trans-N-Propyl-7,9-dihydroxyoctahydrobenzo(f)quinoline
- Trans-N-Methyl-7,9-dihydroxyoctahydrobenzo(f)quinoline
- Trans-N-Butyl-7,9-dihydroxyoctahydrobenzo(f)quinoline
Comparison: Trans-N-Ethyl-7,9-dihydroxyoctahydrobenzo(f)quinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, the ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications .
特性
CAS番号 |
87657-28-1 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC名 |
(4aS,10bS)-4-ethyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline-7,9-diol |
InChI |
InChI=1S/C15H21NO2/c1-2-16-7-3-4-11-13-8-10(17)9-15(18)12(13)5-6-14(11)16/h8-9,11,14,17-18H,2-7H2,1H3/t11-,14-/m0/s1 |
InChIキー |
SPRTWGPZKJDLPD-FZMZJTMJSA-N |
SMILES |
CCN1CCCC2C1CCC3=C2C=C(C=C3O)O |
異性体SMILES |
CCN1CCC[C@@H]2[C@@H]1CCC3=C2C=C(C=C3O)O |
正規SMILES |
CCN1CCCC2C1CCC3=C2C=C(C=C3O)O |
Key on ui other cas no. |
87657-28-1 |
同義語 |
Ha 118 Ha-118 N-ethyl-7,9-dihydroxyoctahydrobenzo(f)quinoline trans-N-ethyl-7,9-dihydroxyoctahydrobenzo(f)quinoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2-Phenylbenzo[h]quinolin-4-yl)(2-piperidinyl)methanol](/img/structure/B1205606.png)










